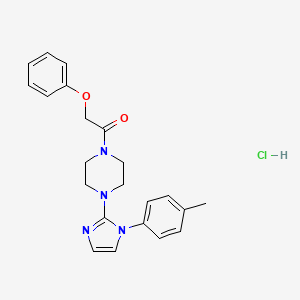

2-phenoxy-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride

Description

2-Phenoxy-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride is a synthetic organic compound characterized by a piperazine core substituted with a p-tolyl-imidazole moiety and an ethanone group linked to a phenoxy aromatic ring. The hydrochloride salt enhances solubility, making it suitable for pharmacological studies.

Properties

IUPAC Name |

1-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]-2-phenoxyethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O2.ClH/c1-18-7-9-19(10-8-18)26-12-11-23-22(26)25-15-13-24(14-16-25)21(27)17-28-20-5-3-2-4-6-20;/h2-12H,13-17H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSMZYBXXAKBMOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)C(=O)COC4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Phenoxy-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride, with the CAS number 1190004-39-7, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-phenoxy-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride is with a molecular weight of 412.9 g/mol. Its structure features a phenoxy group attached to an ethanone moiety, which is further substituted with a piperazine ring containing an imidazole derivative.

Research indicates that compounds similar to 2-phenoxy-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride may exhibit biological activities through several mechanisms:

- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, suggesting that this compound may possess antimicrobial properties. Studies have demonstrated that piperazine derivatives can disrupt microbial cell membranes, leading to cell lysis and death .

- Antitumor Activity : The imidazole and piperazine components are often associated with anticancer properties. Research on related structures has indicated potential cytotoxic effects against cancer cell lines, with IC50 values in the low micromolar range .

- Neuropharmacological Effects : Compounds containing piperazine and imidazole rings have been investigated for their effects on neurotransmitter systems, potentially influencing anxiety and depression pathways .

Biological Activity Data

Antimicrobial Efficacy

A study focused on the antimicrobial activity of piperazine derivatives found that compounds structurally similar to 2-phenoxy derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial membranes, leading to increased permeability and eventual cell death .

Antitumor Activity

In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) demonstrated that derivatives of imidazole-piperazine compounds exhibited notable cytotoxicity. The study reported IC50 values ranging from 0.12 to 2.78 µM for some derivatives, indicating strong potential for further development as anticancer agents .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 376.45 g/mol. Its structure features an imidazole moiety, which is known for its biological activity, particularly in antimicrobial and anticancer applications. The presence of the piperazine ring enhances its pharmacological profile by potentially increasing solubility and bioavailability.

Antimicrobial Activity

Research indicates that compounds containing imidazole and piperazine structures exhibit significant antimicrobial properties. For instance, similar derivatives have been evaluated for their antibacterial and antifungal activities, showing promising results against various strains. The imidazole ring is particularly noted for its effectiveness against fungal infections, akin to established antifungal agents like miconazole .

Anticancer Properties

The compound's structural components suggest potential anticancer applications. Studies on related imidazole derivatives have demonstrated activity against human cancer cell lines, indicating that modifications to the imidazole or piperazine moieties could enhance efficacy. Molecular docking studies suggest that these compounds can interact with specific cancer-related targets, thereby inhibiting tumor growth .

Synthesis and Characterization

The synthesis of 2-phenoxy-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride typically involves multi-step organic reactions. Standard methods include:

- Formation of the Imidazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Piperazine Attachment : The piperazine moiety is introduced via nucleophilic substitution reactions.

- Final Hydrochloride Salt Formation : The compound is often converted to its hydrochloride form to enhance solubility.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Antimicrobial Evaluation

A study conducted on related compounds demonstrated that several derivatives exhibited significant antimicrobial activity when tested against clinical isolates of bacteria and fungi. For example, compounds with similar structural motifs showed minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Anticancer Activity

In another investigation, derivatives containing imidazole were tested against various cancer cell lines (e.g., breast and colon cancer). The results indicated that certain modifications led to enhanced cytotoxicity, suggesting that the target compound may also possess similar properties .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Structural Features

The compound’s piperazine-ethanone-imidazole scaffold is shared with several pharmacologically active analogs. Key structural variations include:

- Substituents on the imidazole ring: The p-tolyl (4-methylphenyl) group distinguishes it from analogs like 1-(4-(4-((3-chloro-5-nitropyridin-2-yl)oxy)phenyl)piperazin-1-yl)ethanone (), which features a nitro-pyridine substituent.

- Phenoxy vs. other aromatic groups: Unlike 1H-benzo[d]imidazol-2-yl(4-(2-((4-methoxybenzyl)(pyridin-2-yl)amino)ethyl)piperazin-1-yl)methanone (), which has a benzimidazole and pyridine group, the target compound uses a simpler phenoxy moiety.

Table 1: Structural Comparison of Piperazine-Imidazole Derivatives

Electronic and Steric Effects

- The phenoxy group may enhance lipophilicity relative to analogs with polar substituents (e.g., pyridine in ), impacting membrane permeability.

Purification and Characterization

Pharmacological and Physicochemical Properties

Predicted Bioactivity

- Piperazine-imidazole hybrids are associated with histamine receptor modulation ( ), antimicrobial activity ( ), and kinase inhibition ( ). The target compound’s p-tolyl group may enhance CNS penetration due to increased lipophilicity.

- Hydrochloride salt : Improves aqueous solubility, critical for in vivo studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.